

Introduction: A Privileged Scaffold for Chemical Innovation

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Compound of Interest

Compound Name:	3-Bromo-7,8-dihydroquinolin-5(6H)-one
CAS No.:	944905-54-8
Cat. No.:	B1532867

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The quinoline and its partially saturated derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. **3-Bromo-7,8-dihydroquinolin-5(6H)-one** emerges as a particularly valuable building block. Its structure uniquely combines three key functional motifs: an aryl bromide, an α,β -unsaturated ketone (enone), and a secondary amine embedded within a dihydro-pyridone ring. This strategic arrangement of reactive sites offers a versatile platform for multi-directional chemical modifications, enabling the systematic exploration of chemical space in the pursuit of new therapeutic agents. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The enone system is susceptible to a variety of transformations, including conjugate additions, while the secondary amine offers a further point for derivatization.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical properties of a molecule are foundational to its utility in synthesis and its potential as a drug lead.

Key Structural Features:

- **Quinolinone Core:** A bicyclic heterocyclic system containing a benzene ring fused to a dihydro-pyridone ring. This core is prevalent in compounds with a wide range of biological activities.
- **Aryl Bromide:** The bromine atom at the C3 position is a key handle for synthetic diversification, most notably through transition metal-catalyzed cross-coupling reactions.
- **Enone System:** The conjugated system comprising the C=C double bond and the C5-ketone is a Michael acceptor, allowing for nucleophilic additions at the C4a position (if accessible) or reactions at the carbonyl group.
- **Chirality:** The molecule is achiral, but reactions involving the ketone or the dihydro-pyridone ring can introduce chiral centers.

Physicochemical Data Summary:

Property	Value	Source
CAS Number	944905-54-8	[1][2]
Molecular Formula	C ₉ H ₈ BrNO	[1]
Molecular Weight	226.07 g/mol	[1]
IUPAC Name	3-bromo-7,8-dihydroquinolin-5(6H)-one	N/A
Purity	>95% (as commercially available)	[1][2]

Synthesis and Purification: A Plausible Route

While a specific, peer-reviewed synthesis for **3-Bromo-7,8-dihydroquinolin-5(6H)-one** is not readily available in public literature, a viable synthetic strategy can be constructed based on established methodologies for the quinolinone core, as outlined in patent literature for related derivatives[2]. The proposed pathway involves a multi-component reaction to form the 7,8-dihydroquinolin-5(6H)-one scaffold, followed by regioselective bromination.

Proposed Synthetic Pathway

A plausible synthesis begins with the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative, followed by cyclization with an ammonia source, and subsequent bromination. A Chinese patent describes a similar initial cyclization[2].

Illustrative Experimental Protocol:

Step 1: Synthesis of 7,8-dihydroquinolin-5(6H)-one

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) and a suitable Baylis-Hillman adduct (e.g., a derivative of methyl acrylate) (1.0 eq) in an appropriate organic solvent such as ethanol.
- **Base Catalysis:** Add a base catalyst, for example, potassium carbonate (1.0 eq), to the mixture.
- **Initial Reaction:** Heat the reaction mixture at a temperature of 50-80°C for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Cyclization:** After the initial reaction is complete, add ammonium acetate (2.0-5.0 eq) to the mixture. Continue to heat at reflux for an additional 2-6 hours.
- **Work-up and Isolation:** Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 7,8-dihydroquinolin-5(6H)-one. Purify by column chromatography on silica gel.

Step 2: Bromination to **3-Bromo-7,8-dihydroquinolin-5(6H)-one**

- **Reaction Setup:** Dissolve the 7,8-dihydroquinolin-5(6H)-one (1.0 eq) from Step 1 in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a flask protected from light.

- **Brominating Agent:** Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature. The use of NBS allows for a more controlled and regioselective bromination compared to elemental bromine.
- **Reaction:** Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
- **Work-up and Purification:** Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure **3-Bromo-7,8-dihydroquinolin-5(6H)-one**.

Synthetic Workflow Diagram



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Caption: Proposed two-stage synthesis of the target molecule.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra are not available in peer-reviewed literature, the spectral characteristics of **3-Bromo-7,8-dihydroquinolin-5(6H)-one** can be reliably predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.5	s	1H	H2	Aromatic proton adjacent to nitrogen, deshielded.
~7.8	s	1H	H4	Aromatic proton deshielded by the adjacent carbonyl group and influenced by the bromine at C3.
~7.0	br s	1H	NH	Broad singlet for the secondary amine proton.
~3.0	t	2H	H8	Methylene protons adjacent to the aromatic ring.
~2.6	t	2H	H6	Methylene protons alpha to the carbonyl group.
~2.1	m	2H	H7	Methylene protons in the aliphatic ring.

Predicted ^{13}C NMR Spectrum (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~195	C5	Carbonyl carbon of the enone system.
~150	C8a	Quaternary carbon at the ring junction.
~145	C2	Aromatic carbon adjacent to nitrogen.
~138	C4	Aromatic carbon deshielded by the carbonyl.
~125	C4a	Quaternary carbon at the ring junction.
~120	C3	Carbon bearing the bromine atom.
~40	C6	Methylene carbon alpha to the carbonyl.
~30	C8	Methylene carbon adjacent to the aromatic ring.
~22	C7	Methylene carbon in the aliphatic ring.

Predicted IR Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
3300-3400	N-H	Stretching
~3050	C-H (aromatic)	Stretching
2850-2960	C-H (aliphatic)	Stretching
~1660	C=O	Stretching (conjugated ketone)
~1600, ~1480	C=C	Stretching (aromatic)
~1100	C-Br	Stretching

Predicted Mass Spectrometry Fragmentation

In electron impact mass spectrometry, the molecular ion peak (M⁺) would be expected, along with a prominent M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation pathways would likely involve the loss of Br (M-79/81), CO (M-28), and fragmentation of the dihydro-pyridone ring.

Chemical Reactivity and Derivatization Potential

The true value of **3-Bromo-7,8-dihydroquinolin-5(6H)-one** lies in its potential for chemical diversification, making it an ideal starting material for combinatorial chemistry and the generation of compound libraries.

Key Reactive Centers

- **C3-Bromine:** This site is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines)[3]. This allows for the introduction of a vast array of substituents to probe structure-activity relationships.
- **Enone Moiety:** The conjugated system is susceptible to 1,4-conjugate (Michael) addition of nucleophiles. The carbonyl group at C5 can undergo standard ketone chemistry, such as reduction to an alcohol, reductive amination, or the Wittig reaction.
- **N1-Amine:** The secondary amine can be alkylated, acylated, or used in other coupling reactions, further expanding the diversity of accessible derivatives.

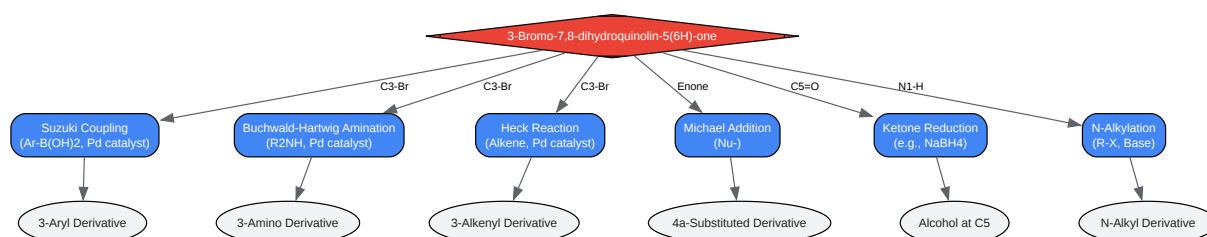
Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki coupling of 3-bromoquinolines and serves as a robust starting point for derivatization[4].

- **Reagent Preparation:** In a Schlenk flask, combine **3-Bromo-7,8-dihydroquinolin-5(6H)-one** (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3-5 mol%), and a base such as sodium carbonate (2.0 eq).

- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), via syringe.
- **Reaction:** Heat the reaction mixture to 80-90°C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC.
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water, and separate the organic layer. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield the 3-aryl-7,8-dihydroquinolin-5(6H)-one derivative.

Derivatization Potential Diagram



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Caption: Key reactive sites and potential derivatization pathways.

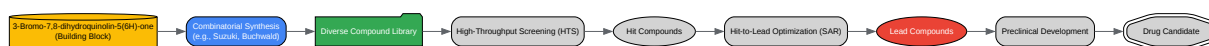
Applications in Drug Discovery

The strategic value of **3-Bromo-7,8-dihydroquinolin-5(6H)-one** is realized in its application as a foundational element in drug discovery campaigns. The quinolinone scaffold is a component

of various approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Derivatives of 7,8-dihydroquinolin-5(6H)-one are noted for their potential as anticancer and antibacterial agents[2]. The ability to rapidly generate a library of analogs from a common core like **3-Bromo-7,8-dihydroquinolin-5(6H)-one** is a cornerstone of modern medicinal chemistry. Such libraries are essential for high-throughput screening (HTS) to identify initial hits against a biological target. Subsequent optimization of these hits, guided by structure-activity relationship (SAR) studies, can lead to the development of potent and selective lead compounds.

Role in the Drug Discovery Pipeline



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Caption: From versatile building block to potential drug candidate.

Handling and Safety

As with all laboratory chemicals, **3-Bromo-7,8-dihydroquinolin-5(6H)-one** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

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